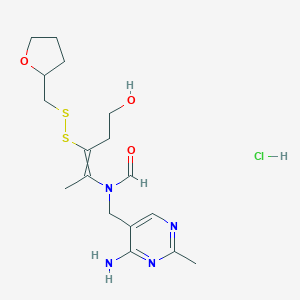

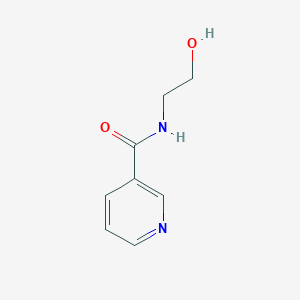

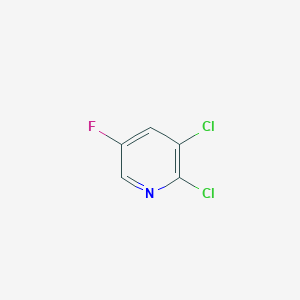

![molecular formula C₂₀H₃₂O₄ B058029 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid CAS No. 94161-10-1](/img/structure/B58029.png)

10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid is an organic compound . It belongs to the class of compounds known as hepoxilins .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.46600 . Other physical and chemical properties like density, melting point, boiling point, etc., were not available in the sources I found.properties

IUPAC Name |

10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/t17?,18-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNBPRRXEVJMPO-WSTRIDTPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC=CC[C@H]1[C@@H](O1)C(C=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390602 |

Source

|

| Record name | hepoxilin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid | |

CAS RN |

94161-10-1 |

Source

|

| Record name | hepoxilin B3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid (hepoxilin B3) and how is it produced?

A: 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid (hepoxilin B3) is a biologically active eicosanoid primarily derived from the metabolism of arachidonic acid via the 12-lipoxygenase pathway. [, , ]

Q2: What is unique about the biosynthesis of hepoxilin B3 in human epidermis?

A: Research shows that human epidermis uniquely synthesizes only one of the two possible 10-hydroxy epimers of hepoxilin B3, suggesting an enzymatic origin for its production in this tissue. [, ]

Q3: Is there evidence of enzymatic formation of hepoxilin B3 from arachidonic acid?

A: Yes, studies using human epidermal fragments, cell fractions, and even recombinant platelet-type 12-lipoxygenase demonstrated the formation of hepoxilin B3 from arachidonic acid, but not from 12-hydroperoxyeicosatetraenoic acid directly. [] This suggests that 12-lipoxygenase catalyzes the multi-step formation of hepoxilin B3 from arachidonic acid.

Q4: Can hepoxilin B3 be further metabolized?

A: Yes, hepoxilin B3 can be enzymatically converted to trioxilin B3 within human epidermis. This transformation likely involves a cytosolic hepoxilin B3 epoxide hydrolase-like activity. []

Q5: Where are hepoxilin B3 and trioxilin B3 found within psoriatic lesions?

A: Studies using high performance liquid chromatography and gas chromatography-mass spectrometry analyses identified both hepoxilin B3 and trioxilin B3 within the phospholipids of psoriatic lesions. [] These compounds preferentially reside in the sn-2 position of phosphatidylcholine and phosphatidylethanolamine.

Q6: Does the occurrence of hepoxilin B3 and trioxilin B3 differ between normal and psoriatic skin?

A: Yes, levels of hepoxilin B3 were found to be significantly higher in psoriatic scales compared to normal epidermis. [] While hepoxilin A3 was not directly detected, the presence of significant amounts of its degradation product, trioxilin A3, suggests its transient existence within the lesions.

Q7: What might be the significance of elevated hepoxilin B3 and trioxilin levels in psoriatic skin?

A: Hepoxilins are known to possess biological activities that could contribute to the amplification and maintenance of inflammatory responses. [] Their elevated levels in psoriatic lesions suggest a potential role in the pathogenesis of this inflammatory skin condition.

Q8: Have hepoxilins been found in other organisms besides humans?

A: ** Yes, research has identified 10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid (hepoxilin B3) in marine organisms like the red algae Platysiphonia miniata and Cottoniella filamentosa. [] This discovery suggests a potential role for hepoxilins in insulin release modulation in mammals. []

Q9: How does the discovery of hepoxilin B3 in algae impact our understanding of its biological roles?

A: The identification of hepoxilin B3 in marine algae, which also utilize the 12-lipoxygenase pathway, offers an intriguing opportunity to investigate the function of these molecules in a different biological context. [] This could provide insights into the evolutionary significance of this pathway and its products.

Q10: Does hepoxilin A3 play a role in cystic fibrosis?

A: Recent studies indicate that hepoxilin A3 can directly induce the formation of neutrophil extracellular traps (NETs) in human neutrophils. [] This process, known as NETosis, is implicated in the inflammation and mucous thickening observed in cystic fibrosis airways.

Q11: What is the significance of hepoxilin A3-induced NETosis in cystic fibrosis?

A: The ability of hepoxilin A3 to trigger NETosis in neutrophils suggests a potential role for this eicosanoid in the pathogenesis of cystic fibrosis lung disease, particularly in the context of uninfected lungs. [] This finding opens avenues for exploring hepoxilin A3 as a potential therapeutic target in cystic fibrosis treatment.

Q12: How does the structure of hepoxilin B3 relate to its biological activity?

A12: While the provided research papers primarily focus on the identification, biosynthesis, and potential biological roles of hepoxilin B3, they do not delve into detailed structure-activity relationship studies. Further research is needed to elucidate the specific structural features of hepoxilin B3 that contribute to its interactions with biological targets and downstream effects.

Q13: What are some of the challenges in studying hepoxilin B3?

A: Hepoxilin B3, like many eicosanoids, is a relatively unstable compound. [] This instability poses challenges for its isolation, characterization, and investigation of its biological activities. Specialized techniques and careful experimental design are crucial for accurate analysis and interpretation of data related to hepoxilin B3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

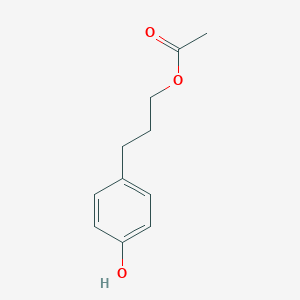

![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)